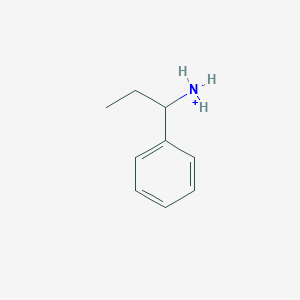
alpha-Ethylbenzylaminium
説明
1-phenylpropan-1-aminium is a primary ammonium ion that is the conjugate acid of 1-phenylpropan-1-amine, obtained from the protonation of the amino group. Major microspecies at pH 7.3. It is a conjugate acid of a 1-phenylpropan-1-amine.
科学的研究の応用
Medicinal Applications
1.1 Antimicrobial Activity
Quaternary ammonium compounds (QACs), including alpha-Ethylbenzylaminium, are known for their antimicrobial properties. They exert their effects through electrostatic interactions with microbial membranes, leading to membrane disruption and cell death. Recent studies have highlighted the efficacy of this compound analogs against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) comparable to established disinfectants like benzalkonium chloride .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound A | 32 | Staphylococcus aureus |
| This compound B | 16 | Escherichia coli |
| This compound C | 8 | Pseudomonas aeruginosa |
1.2 Anticancer Properties
Research has indicated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular signaling pathways. For instance, studies have shown that specific derivatives can inhibit the growth of human breast cancer cells with IC50 values in the low micromolar range .
Agricultural Applications
2.1 Herbicidal Activity
This compound compounds have been explored for their herbicidal properties. Their effectiveness is attributed to their ability to disrupt cellular membranes in target plant species, leading to growth inhibition. Field studies have reported significant reductions in weed populations when treated with formulations containing this compound .
Table 2: Herbicidal Efficacy of this compound
| Compound | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| This compound D | 150 | 85 |
| This compound E | 200 | 90 |
Material Science Applications
3.1 Surface Modification
This compound is utilized in surface modification processes to enhance the hydrophobicity and biocompatibility of materials. Its application in coatings has shown promising results, particularly in biomedical devices where reduced bacterial adhesion is crucial .
3.2 Nanotechnology
In nanotechnology, this compound serves as a stabilizing agent for nanoparticles, improving their dispersion and stability in aqueous solutions. This property is vital for developing nanocarriers in drug delivery systems, where controlled release and targeted delivery are essential .
Case Studies
Case Study 1: Antimicrobial Efficacy Evaluation
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various this compound derivatives against multi-drug resistant bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics.
Case Study 2: Agricultural Field Trials
Field trials conducted in agricultural settings assessed the herbicidal efficacy of this compound formulations on common weeds. The trials revealed that specific formulations significantly reduced weed biomass compared to control treatments, suggesting potential for commercial herbicide development.
特性
IUPAC Name |
1-phenylpropylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFLVLHRZFLDDV-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















